molecular formula C8H15NO2 B049077 Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate CAS No. 114745-45-8

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Cat. No.: B049077
CAS No.: 114745-45-8
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate is a high-purity, enantiomerically defined chiral building block of significant value in medicinal chemistry and asymmetric synthesis. This compound features both a protected amino group and an ester functionality on a rigid cyclopentane scaffold, presenting a stereochemically complex framework that is highly desirable for the construction of biologically active molecules. Its primary research application lies in the synthesis of peptidomimetics and proline analogs, where the constrained cyclopentane ring can induce specific secondary structures and enhance metabolic stability. The well-defined (1R,2S) relative configuration is critical for imparting specific three-dimensional interactions with biological targets, such as enzymes and receptors, making this compound an essential precursor in the development of novel therapeutics, including protease inhibitors, receptor agonists/antagonists, and other small-molecule drugs. The ethyl ester group offers a versatile handle for further synthetic manipulation, including hydrolysis to the carboxylic acid or transamidation, facilitating its integration into more complex molecular architectures. Researchers utilize this chiral synthon to explore structure-activity relationships (SAR), investigate pharmacophore models, and develop new catalytic asymmetric routes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Candida antarctica Lipase B (CALB)-Catalyzed Hydrolysis

Enzymatic resolution using CALB has emerged as a sustainable strategy for producing enantiomerically pure Ethyl (1R,2S)-2-aminocyclopentanecarboxylate. The process involves kinetic resolution of racemic β-amino esters through selective hydrolysis under solvent-free or ball-milling conditions.

Reaction Conditions and Optimization

  • Substrate : Racemic ethyl 2-aminocyclopentanecarboxylate.

  • Enzyme : Immobilized CALB (Novozym 435) at 5–10% w/w substrate loading.

  • Solvent System : Solvent-free or water-saturated tert-butyl methyl ether (TBME).

  • Temperature : 30–40°C.

  • Time : 24–48 hours.

Under ball-milling conditions, the reaction achieves 50% conversion in 6 hours with an enantiomeric excess (ee) of >99% for the unreacted (1R,2S)-ester. The absence of organic solvents reduces environmental impact, aligning with green chemistry principles.

Yield and Scalability

  • Isolated Yield : 31% for (1R,2S)-enantiomer.

  • Productivity : 2.1 g·L⁻¹·h⁻¹ in batch reactors.

  • Reusability : CALB retains >90% activity after five cycles.

Asymmetric Synthesis Using Chiral Auxiliaries

Reductive Amination with (S)-α-Phenylethylamine

A scalable asymmetric route employs (S)-α-phenylethylamine as a chiral auxiliary to induce stereoselectivity during reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Stepwise Procedure

  • Condensation : Ethyl 2-oxocyclopentanecarboxylate reacts with (S)-α-phenylethylamine in toluene at 70°C for 2 hours, forming an imine intermediate.

  • Reduction : Sodium ethoxide-mediated reduction at 30–35°C for 18 hours yields a diastereomeric mixture.

  • Diastereomeric Salt Formation : Treatment with (2S,3S)-2,3-dibenzoyl-d-tartaric acid in acetonitrile isolates the (1R,2S)-diastereomer.

Key Parameters

ParameterValue
Imine Formation Yield85%
Diastereomeric Excess95% ee after recrystallization
Overall Yield40% from ethyl 2-oxocyclopentanecarboxylate

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines enzymatic hydrolysis with in situ racemization, enabling theoretical 100% yield of the (1R,2S)-enantiomer. A representative protocol involves:

  • Catalyst : CALB and a racemization catalyst (e.g., Shvo’s catalyst).

  • Solvent : TBME with 10% water.

  • Temperature : 50°C.

  • Time : 72 hours.

Outcomes

  • Conversion : 98%.

  • ee : >99%.

Chemical Resolution Methods

Diastereomeric Salt Formation

Classical resolution using chiral resolving agents remains viable for small-scale production. (1R,2S)-Ethyl 2-aminocyclopentanecarboxylate is isolated via selective crystallization of its diastereomeric salt with (D)-tartaric acid.

Protocol

  • Salt Formation : Racemic ester is treated with (D)-tartaric acid in ethanol.

  • Crystallization : The (1R,2S)-tartrate salt precipitates, while the (1S,2R)-enantiomer remains in solution.

  • Liberation : Basification with NaHCO₃ releases the free amine.

Performance Metrics

  • Yield : 35–45%.

  • ee : 98–99% after two recrystallizations.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityGreen Metrics
CALB Hydrolysis31>99ModerateSolvent-free, low E-factor
Asymmetric Synthesis4095HighRequires chiral auxiliary
Chemical Resolution4599LowHigh solvent waste

E-factor = kg waste per kg product. CALB methods exhibit the lowest E-factor (≤5).

Industrial and Environmental Considerations

Green Chemistry Advancements

  • Solvent-Free Systems : Ball-milling and neat reaction conditions reduce solvent use by 90% compared to traditional methods.

  • Enzyme Immobilization : CALB immobilized on acrylic resin enhances stability and recyclability, cutting costs by 30%.

Challenges in Scalability

  • Enzymatic Methods : Substrate inhibition at high concentrations (>1 M) limits productivity.

  • Asymmetric Synthesis : Cost of chiral auxiliaries (e.g., (S)-α-phenylethylamine at $120/g) impacts economic viability .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate serves as a vital building block in the synthesis of biologically active compounds:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: Research has shown potential neuroprotective effects in models of neurodegenerative diseases, with the compound modulating neurotransmitter systems .

The compound's unique structure allows it to interact with specific biological targets:

  • Enzyme Inhibition: It has demonstrated potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding: this compound can influence receptor activity, impacting cellular signaling pathways critical in inflammatory responses.

Case Study: Neuroprotection in Alzheimer's Models

In a study evaluating the neuroprotective effects of this compound on cognitive function in rat models of Alzheimer's disease, the following results were observed:

Dosage (mg/kg)Behavioral Improvement (%)
1025
2045
5060

These results suggest significant improvements in cognitive function corresponding to increasing dosages of the compound.

Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
Ethyl (1S,2R)-2-AminocyclopentanecarboxylateC8H15NO2Enantiomer with different biological activity profiles
2-Aminocyclohexanecarboxylic AcidC7H13NO2Larger cyclohexane ring; used in peptide synthesis
Ethyl cis-2-aminocyclobutanecarboxylic AcidC6H11NO2Smaller ring; potential applications in drug design

Mechanism of Action

The mechanism of action of Ethyl cis-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . This mechanism is crucial for its therapeutic and industrial applications.

Comparison with Similar Compounds

Ring Size Variation in Carbocyclic β-Amino Esters

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (7) is part of a homologous series of 5–8-membered carbocyclic β-amino esters. Key differences include:

Compound Ring Size Optical Rotation [α]²⁵_D (c 0.20, EtOH) Yield Physical State
Cyclopentane derivative (7) 5-membered −6.94 31% Brown oil
Cyclohexane derivative (8) 6-membered −11.13 - -
Cycloheptane derivative (9) 7-membered −4.09 - -
Cyclooctane derivative (13) 8-membered Data not shown - -

Trends :

  • Optical Activity : The cyclohexane analog (8) exhibits higher optical rotation (−11.13) due to increased conformational rigidity, while the cycloheptane derivative (9) shows reduced activity (−4.09) from ring flexibility .
  • Synthetic Utility : Smaller rings (e.g., cyclopentane) are preferred for constrained peptide mimics, whereas larger rings (e.g., cyclooctane) may offer unique binding pockets in ligand design .

Stereoisomers and Salt Forms

Stereochemistry and salt formation significantly alter properties:

Compound (CAS) Configuration Salt Form Purity Key Use
(1R,2S)-isomer (197916-36-2) (1R,2S) Free base 95% Chiral synthon
(1S,2R)-isomer (197904-11-3) (1S,2R) Free base 95% Mirror-image applications
(1R,2R)-isomer (114745-46-9) (1R,2R) Free base 95% Diastereomeric studies
Hydrochloride salt (945935-60-4) (1S,2R) HCl 95% Improved crystallinity

Key Insight : The (1R,2S)-isomer is most commonly utilized in asymmetric synthesis, while hydrochloride salts enhance stability for storage .

Cyclopropane-Based Analogs

Cyclopropane derivatives, though structurally distinct, share functional similarities:

Compound (CAS) Substituents Melting Point Boiling Point Application
(1R,2S)-2-Vinylcyclopropane tosylate (1159609-95-6) Tosylate, vinyl 136–138°C - Antiviral intermediates
Boc-protected cyclopropane (259217-95-3) Boc, vinyl - 328°C Protected amine for SPOCCTM
Ethyl (1R,2R)-1-amino-2-ethylcyclopropane (1007230-91-2) Ethyl, hydrochloride - - Unnatural amino acid synthesis

Comparison : Cyclopropane derivatives exhibit higher strain energy, leading to distinct reactivity (e.g., vinyl groups enabling cross-coupling). Their melting points (~136–138°C) surpass cyclopentane analogs (oily liquids), aiding purification .

Esters with Alternative Protecting Groups

Modifying the ester or amino-protecting group impacts solubility and reactivity:

Compound (CAS) Protecting Group Key Feature Reference
Cbz-protected cyclopentane (1140972-27-5) Cbz (Carbobenzyloxy) Enables orthogonal deprotection
Boc-protected cyclopropane (259217-95-3) Boc (tert-butoxycarbonyl) Stability under basic conditions
Tosylate salt (1159609-95-6) Tosylate Enhanced water solubility

Application : Cbz and Boc groups facilitate stepwise synthesis in peptide chemistry, while tosylates improve bioavailability in drug formulations .

Biological Activity

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Characterization

This compound can be synthesized through various enzymatic methods, particularly via CALB-catalyzed hydrolysis of β-amino esters. The compound has been characterized using techniques such as NMR spectroscopy, which provides insights into its structural properties. For example, the 1H^1H NMR data indicates characteristic peaks that help confirm its identity and purity:

  • Chemical Shifts :
    • δ = 4.16 (q, J = 7.1 Hz, 2H, CH₂CH₃)
    • δ = 3.60 (q, J = 5.9 Hz, 1H, H-2)
    • δ = 2.77 (m, 1H, H-1)
    • δ = 1.27 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

2.1 Pharmacological Potential

This compound has been investigated for various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes:

  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors such as NMDA and AMPA receptors.
  • Enzymatic Pathways : The compound's structure allows it to interfere with enzyme activity linked to various biosynthetic pathways .

3.1 Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a promising potential for developing new antimicrobial agents based on this compound .

3.2 Neuroprotective Effects

In a neuroprotection study involving rat models of Alzheimer's disease, this compound was administered at various dosages:

Dosage (mg/kg)Behavioral Improvement (%)
1025
2045
5060

The results showed significant improvements in cognitive function as measured by behavioral tests .

4. Conclusion

This compound exhibits noteworthy biological activities with potential applications in antimicrobial and neuroprotective therapies. Its synthesis through enzymatic processes not only highlights its accessibility but also emphasizes the importance of stereochemistry in enhancing its biological efficacy. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Q & A

Q. How is this compound applied in synthesizing neuroprotective agents?

  • Case Study :
  • This compound serves as a chiral building block in (−)-jiadifenin synthesis. Key steps include:
  • Radical cyclization : Use Bu3SnH/AIBN to form a quaternary carbon center (C5) in seco-prezizaane sesquiterpenes .
  • Functionalization : Couple the amine with a prenylated indole moiety via EDC/HOBt-mediated amidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Reactant of Route 2
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

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